Regioisomeric Differentiation: Computed LogP and Polar Surface Area Comparison Between 3,3-Disubstituted (Target) and N-Substituted (Analog) Pyrrolidine Ethanones
The target compound 1-(3-propylpyrrolidin-3-yl)ethan-1-one (CAS 1593023-57-4) exhibits a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 29.1 Ų, whereas its closest positional isomer, 3-acetyl-1-propylpyrrolidine (CAS 87088-74-2), has a reported LogP of 1.25 and PSA of 20.3 Ų [1]. The target compound additionally features one hydrogen bond donor (pyrrolidine NH), which is absent in the N-substituted analog. These differences arise directly from the quaternary substitution pattern at the 3-position versus N-alkylation at the 1-position.
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 29.1 Ų; HBD = 1; HBA = 2 |
| Comparator Or Baseline | 3-Acetyl-1-propylpyrrolidine (CAS 87088-74-2): LogP = 1.24520; PSA = 20.31 Ų; HBD = 0; HBA = 2 |
| Quantified Difference | ΔLogP ≈ -0.35 (target more hydrophilic); ΔPSA ≈ +8.8 Ų (target more polar); ΔHBD = +1 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and ChemSrc (LogP); both compounds share molecular formula C9H17NO and molecular weight ~155.24 g/mol. |
Why This Matters
The target compound's greater hydrophilicity and hydrogen bond donor capacity predict superior aqueous solubility and distinct blood-brain barrier permeation characteristics compared to the N-propyl isomer—a critical differentiation for CNS-targeted library design where the N-substituted isomer would be unsuitable.
- [1] PubChem Compound Summary, CID 116570466, 1-(3-Propylpyrrolidin-3-yl)ethan-1-one. Computed Properties section: XLogP3-AA = 0.9, Topological Polar Surface Area = 29.1 Ų, Hydrogen Bond Donor Count = 1. View Source
